N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Description
N-(4-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H19N5O5S and its molecular weight is 441.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that molecules containing athiazole ring can interact with various biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Mode of Action
The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc, may take place . This suggests that the compound could interact with its targets in a variety of ways, potentially leading to a range of biochemical effects.
Biochemical Pathways
It’s known that molecules containing athiazole ring can activate or stop biochemical pathways . This suggests that the compound could have wide-ranging effects on cellular biochemistry.
Result of Action
Molecules containing athiazole ring are known to behave unpredictably when entering physiological systems, potentially resetting the system differently .
Properties
IUPAC Name |
N-[4-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O5S/c26-16-4-3-13(11-21-16)18(28)23-20-22-14(12-31-20)10-17(27)24-5-7-25(8-6-24)19(29)15-2-1-9-30-15/h1-4,9,11-12H,5-8,10H2,(H,21,26)(H,22,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQLNCZFZFZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CSC(=N2)NC(=O)C3=CNC(=O)C=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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